Compound Description: Lidocaine is a local anesthetic and antiarrhythmic drug. It is used to numb tissue in a specific area and to treat ventricular tachycardia. It is a tertiary amine with a diethylamino group.
Relevance: Lidocaine is structurally related to (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine by the presence of a diethylaminoethyl group. Both compounds also feature an aromatic ring substituted with two groups in the 2 and 6 positions, although in lidocaine the substituents are methyl groups while in (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine they are chlorine atoms.
Compound Description: Procainamide is an antiarrhythmic drug used to treat cardiac arrhythmias. It is a tertiary amine featuring a diethylaminoethyl group and a benzamide group.
Relevance: Procainamide shares the diethylaminoethyl group with (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine. It also features an aromatic ring, but unlike (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, it has a benzamide group in the para position rather than a dichlorobenzyl substituent.
Compound Description: Carbetapentane is a drug with antitussive, anticonvulsant, and spasmolytic properties. It binds with high affinity to sigma sites but also interacts at muscarinic binding sites.
Relevance: Carbetapentane shares a diethylaminoethoxy group with (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine. The latter lacks the cyclopentane carboxylate moiety of carbetapentane and instead features a dichlorobenzyl group directly attached to the nitrogen atom.
N-(2-Aminoethyl)-2-aminoaceto-2′,6′-xylidide
Compound Description: This compound is a diamine derivative of lidocaine with increased potency and improved therapeutic margins towards CNS toxicity compared to secondary amides.
Relevance: This compound exhibits structural similarity to (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine through its diethylaminoethyl group and the presence of an aromatic ring with two substituents in the 2 and 6 positions. While the substituents are methyl groups in this compound, they are chlorine atoms in (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine.
Compound Description: This diamine lidocaine derivative shows higher potency and improved therapeutic margins towards CNS toxicity than secondary amides.
Relevance: This compound is structurally similar to (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine due to its diethylaminoethyl group and the presence of an aromatic ring with two substituents in the 2 and 6 positions (methyl groups in this case, chlorine atoms in (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine).
Compound Description: Compound 1 is a low molecular weight Hsp70 inhibitor belonging to the class of 4-aminopiperidine derivatives. It exhibits some cytotoxic activity against B16 melanoma when used in combination with cyclophosphamide.
Compound Description: Compound 2 is a low molecular weight Hsp70 inhibitor, a member of the 4-aminopiperidine derivatives, showing high cytotoxic activity against L1210 leukemia and B16 melanoma when combined with cyclophosphamide.
Compound Description: Compound 3 is a low molecular weight Hsp70 inhibitor belonging to the 4-aminopiperidine derivatives, demonstrating high cytotoxic activity against L1210 leukemia and B16 melanoma when combined with cyclophosphamide.
Relevance: Compound 3 is closely related to (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine. Both compounds share a 2,6-dichlorobenzyl group directly attached to a nitrogen atom. They differ in their core structures: Compound 3 includes a piperidine ring linked to a pyrimidine ring, whereas (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine possesses a diethylaminoethyl group.
Compound Description: This compound exhibits preferential binding ability to CB2 over CB1 receptors, demonstrating sub-micromolar potency (CB2: Ki = 0.42 μM) and functioning as an agonist.
Relevance: This compound and (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine share a common diethylaminoethyl group. Both compounds also feature a substituted benzyl group, but the aromatic rings have different substituents and are connected to different core structures.
Compound Description: This compound demonstrates preferential binding ability to CB2 over CB1 receptors, exhibiting sub-micromolar potency (CB2: Ki = 0.37 μM) and functioning as an inverse agonist/antagonist.
Relevance: Both this compound and (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine contain a substituted benzyl group, although the substitution pattern on the ring differs (3,4-dichlorobenzyl vs. 2,6-dichlorobenzyl). Their core structures are also distinct: this compound features a benzimidazole ring while (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine contains a diethylaminoethyl group.
Compound Description: PD 115199 is an adenosine receptor antagonist, exhibiting moderate potency in antagonizing the hypotensive action of CPA in the NTS.
Compound Description: This compound is a component of a sports floor cleaner formulation. Its specific function in the cleaner is not detailed in the provided information.
Compound Description: Tetracaine is a local anesthetic. It is synthesized through the esterification of 4-butylaminobenzoic acid with 2-(diethylamino)ethanol.
Relevance: Tetracaine shares the diethylaminoethyl group with (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine. Both are tertiary amines, but Tetracaine features a butylaminobenzoate group, while (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine has a dichlorobenzyl group.
Compound Description: Lidocaine is a local anesthetic. It is synthesized through a multi-step process starting from 2,6-dimethylaniline.
Relevance: Lidocaine shares the diethylamino group with (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine. Both compounds feature an aromatic ring with two substituents in the 2 and 6 positions, although in Lidocaine the substituents are methyl groups while in (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine they are chlorine atoms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.